BES sodium salt

説明

The exact mass of the compound Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

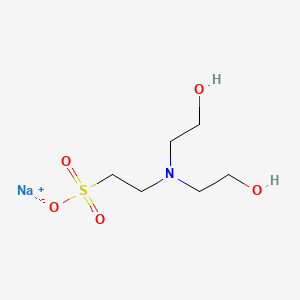

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5S.Na/c8-4-1-7(2-5-9)3-6-13(10,11)12;/h8-9H,1-6H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQLQLSIZOWFNV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635461 | |

| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66992-27-6 | |

| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulphonic acid sodium salt >99% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of BES sodium salt?

An In-depth Technical Guide to the Chemical Properties of BES Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, commonly known as this compound, is a zwitterionic buffering agent widely utilized in biochemical, molecular biology, and cell culture applications.[1][2] As one of the "Good's buffers" developed in the 1960s, it was designed for high water solubility, minimal interaction with biological components, and a pKa value near physiological pH.[3][4] Its ability to maintain a stable pH environment is critical for a vast range of experiments, from enzyme kinetics and protein stability studies to its crucial role in high-efficiency calcium phosphate-mediated transfection of eukaryotic cells.[3][5][6]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows for its application.

Core Chemical and Physical Properties

This compound is typically supplied as a white crystalline powder.[1] It is known for its high purity, stability under standard laboratory conditions, and excellent solubility in aqueous solutions.[4]

Quantitative Data Summary

The key quantitative properties of this compound are summarized below for easy reference. These values represent typical specifications from commercial suppliers and data from scientific literature.

| Property | Value | Citations |

| IUPAC Name | Sodium 2-[bis(2-hydroxyethyl)amino]ethanesulfonate | [7][8] |

| Synonyms | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt | [9][10] |

| CAS Number | 66992-27-6 | [2][9][10] |

| Molecular Formula | C₆H₁₄NNaO₅S | [5][9][11] |

| Molecular Weight | 235.23 g/mol | [5][9][10] |

| pKa (of free acid) | 7.1 at 25°C; 7.15 at 20°C | [3][12] |

| Useful pH Range | 6.4 – 7.8 | [5][9][11] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 333.3 mg/mL; 2.4 g/100mL | [9][11] |

| Purity (Assay) | ≥99% (by titration) | [9][11][12] |

| Storage Conditions | Room temperature, protected from moisture | [5] |

Chemical Structure and Buffering Principle

BES is a zwitterionic buffer, containing both a tertiary amine and a sulfonic acid group. The pKa of 7.1 (at 25°C) is attributed to the protonation of the tertiary amine. In solution, BES exists in equilibrium between its protonated (acidic) and deprotonated (basic) forms. This equilibrium allows it to resist changes in pH upon the addition of an acid or base, making it an effective buffer in the pH range of 6.4 to 7.8.[3][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and standard method.[5]

Objective: To determine the pKa of the BES buffer by titrating it with a strong base and monitoring the pH.

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH), standardized solution

-

0.1 M Hydrochloric Acid (HCl), standardized solution

-

High-purity deionized water, carbonate-free

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beakers

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.[9]

-

Sample Preparation:

-

Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 20 mL of a 10 mM solution).

-

Dissolve the sample in deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

-

Initial pH Adjustment: Lower the pH of the solution to approximately 1.5-2.0 pH units below the expected pKa (i.e., to ~pH 5.0) by adding 0.1 M HCl. This ensures the buffer is fully in its protonated (acidic) form.[10]

-

Titration:

-

Immerse the pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

-

Begin gentle stirring.

-

Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

-

Continue the titration until the pH is approximately 1.5-2.0 units above the expected pKa (i.e., to ~pH 9.0).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point). This point is the inflection point on the original titration curve.[13]

-

Perform the titration in triplicate to ensure reproducibility.[9]

-

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Calcium phosphate transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and usage of this compound buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. researchgate.net [researchgate.net]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Calcium phosphate transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BES ナトリウム塩 ≥99% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Novel lithium and sodium salts of sulfonamides and bis(sulfonyl)imides: synthesis and electrical conductivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. mt.com [mt.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BES Sodium Salt: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, commonly known as BES sodium salt, is a zwitterionic buffer widely utilized in biochemical and molecular biology research. Its primary function is to maintain a stable pH environment, which is critical for a variety of biological reactions and experimental procedures. This guide provides a comprehensive overview of the physicochemical properties of this compound, its core applications, and detailed protocols for its use, particularly in the context of cell culture and gene transfection.

Core Properties of this compound

This compound is valued for its buffering capacity within the physiological pH range, high water solubility, and minimal interference with biological processes.[1]

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 66992-27-6 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₄NNaO₅S | [2][3][4] |

| Molecular Weight | 235.23 g/mol | [4][5] |

| Appearance | White crystalline powder or solid | [2][7] |

| pKa (25 °C) | 7.1 (for the free acid) | [5] |

| Useful pH Range | 6.4 - 7.8 | [5] |

| Solubility in Water | 333.3 mg/mL | [5] |

| Melting Point | 155.6 - 156.5 °C | [7] |

Chemical Structure and Buffering Mechanism

BES is a structural analogue of Tris buffer but is a member of the "Good's buffers" group, which were selected for their suitability in biological research. The presence of a sulfonic acid group and a tertiary amine allows it to act as a zwitterion over a wide pH range.

The buffering action of BES is centered around its pKa of approximately 7.1. This allows it to effectively resist changes in pH in the slightly acidic to slightly alkaline range, which is ideal for many cell culture and enzyme-based applications.

References

- 1. goldbio.com [goldbio.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. You are being redirected... [bio-world.com]

- 4. Calcium phosphate transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. This compound Buffer | CAS 66992-27-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 7. From structure to application: Understanding the core advantages of BES buffer in one article-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

An In-Depth Technical Guide to the Physicochemical Properties and Applications of BES Buffer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), a zwitterionic buffer widely utilized in biological and biochemical research. We will delve into its fundamental properties, including its pKa and effective buffering range, and provide detailed experimental protocols for its characterization and preparation. Furthermore, this guide illustrates the practical application of BES in common laboratory techniques through detailed workflows and diagrams.

Core Properties of BES Buffer

BES is one of the "Good's buffers," a series of zwitterionic buffers developed by Dr. Norman Good and colleagues to be effective at physiological pH, chemically stable, and have minimal interference with biological processes.[1][2][3] Key characteristics of Good's buffers like BES include high water solubility, low permeability through biological membranes, and minimal influence of temperature, concentration, and ionic composition on their buffering capacity.[1][2]

pKa and Effective pH Buffering Range

The pKa is the pH at which the acidic and basic forms of a buffer are present in equal concentrations, representing the point of maximum buffering capacity.[4] The effective buffering range of a buffer is generally considered to be pKa ± 1 pH unit.[5][6][7] For BES, the pKa is influenced by temperature, a critical consideration for experiments conducted at different thermal conditions.

| Property | Value | Reference(s) |

| pKa at 20°C | 7.17 | [8] |

| pKa at 25°C | 7.09 | [8] |

| pKa at 37°C | 6.90 | [8] |

| Effective pH Buffering Range | 6.4 - 7.8 | [5] |

Experimental Protocols

This section provides detailed methodologies for the preparation of a BES buffer solution and for the experimental determination of its pKa.

Preparation of 1 M BES Buffer Stock Solution

This protocol describes the preparation of a 1 M stock solution of BES buffer.

Materials:

-

BES (N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid), free acid form (MW: 213.25 g/mol )

-

10 N Sodium Hydroxide (NaOH) solution

-

Deionized water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beaker

Procedure:

-

Weigh out 213.25 g of BES free acid and add it to a beaker containing approximately 750 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the BES is completely dissolved.

-

While continuously monitoring the pH with a calibrated pH meter, slowly add 10 N NaOH solution to adjust the pH to the desired value within the buffering range (e.g., 7.4).

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of dH₂O and add the rinse to the volumetric flask.

-

Add dH₂O to the volumetric flask until the final volume reaches 1 L.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

The 1 M BES buffer stock solution is now ready for use or storage at 4°C.

Experimental Determination of pKa

The pKa of BES can be accurately determined using potentiometric titration or spectrophotometry.

1. Potentiometric Titration

This method involves titrating a solution of the buffer with a strong acid or base and monitoring the pH change.[1][2]

Materials:

-

BES solution of known concentration (e.g., 0.1 M)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Calibrated pH meter with an electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Pipette a known volume of the BES solution into a beaker.

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Fill the buret with the standardized strong base (if titrating the acidic form of BES) or strong acid (if titrating the basic form).

-

Record the initial pH of the BES solution.

-

Add small increments of the titrant from the buret to the BES solution, stirring continuously.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH changes become minimal, well past the expected equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[5]

2. Spectrophotometric Determination

This method is suitable for compounds that exhibit a change in UV-Vis absorbance upon protonation/deprotonation.[9][10]

Materials:

-

BES solution

-

A series of buffer solutions with known pH values spanning the expected pKa of BES

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions containing a constant concentration of BES in buffers of varying pH.

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range (e.g., 230-500 nm).[9]

-

Identify the wavelengths of maximum absorbance for the acidic (HIn) and basic (In⁻) forms of BES.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoid curve.[10]

Logical and Experimental Workflows

Visualizing the relationships and processes involved in buffer chemistry and its applications can aid in understanding. The following diagrams were created using the DOT language for Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.cn [tools.thermofisher.cn]

- 3. benchchem.com [benchchem.com]

- 4. In vitro kinase assay [bio-protocol.org]

- 5. The 10 best biological buffers for chromatography - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 10. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]

BES Sodium Salt: A Comprehensive Technical Guide for Researchers

An in-depth analysis of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) as a Good's Buffer for biological and pharmaceutical research.

Core Summary

BES (N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid) and its sodium salt are unequivocally classified as "Good's buffers," a suite of zwitterionic buffering agents developed by Norman Good and his colleagues. These buffers are characterized by their superior physicochemical properties for biological applications, including pKa values near physiological pH, high water solubility, minimal interaction with biological components, and stability. BES, with a pKa of 7.09 at 25°C, is particularly well-suited for a variety of applications in life science research and drug development, most notably in cell culture and transfection protocols. This technical guide provides a detailed overview of the properties of BES sodium salt, experimental protocols for its use, and its role in cellular signaling studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BES as a biological buffer.

| Physicochemical Properties of BES | Value | Reference |

| pKa (25°C) | 7.09 | [1] |

| Effective pH Range | 6.4 - 7.8 | [1] |

| Molecular Weight (Free Acid) | 213.25 g/mol | |

| Molecular Weight (Sodium Salt) | 235.23 g/mol | |

| ΔpKa/°C | -0.016 | [2] |

| Metal Ion Binding of Structurally Similar Buffer (Bistris) | log K (Stability Constant) | Reference |

| Mg²⁺ | 0.34 | [3] |

| Ca²⁺ | 2.25 | [3] |

| Mn²⁺ | 0.70 | [3] |

| Cu²⁺ | 5.27 | [3] |

| Zn²⁺ | 2.38 | [3] |

| Note: This data is for Bistris, a buffer with a similar bis(2-hydroxyethyl)amine structure, and is indicative of the potential for BES to interact with divalent metal ions. |

Key Characteristics of BES as a Good's Buffer

BES fulfills the essential criteria for a Good's buffer, making it a reliable choice for researchers:

-

pKa in the Physiological Range: Its pKa of 7.09 at 25°C provides excellent buffering capacity in the physiologically relevant pH range of 6.4 to 7.8.[1]

-

High Water Solubility: BES is highly soluble in water, facilitating the preparation of concentrated stock solutions.

-

Low Membrane Permeability: As a zwitterionic molecule, BES does not readily cross biological membranes, minimizing interference with intracellular processes.

-

Minimal Metal Ion Binding: While it can form complexes with some divalent cations like copper and cobalt, its metal-binding capacity is generally low, reducing the likelihood of interfering with metal-dependent enzymes.[2]

-

Chemical and Enzymatic Stability: BES is chemically stable and resistant to enzymatic degradation.

-

Low UV Absorbance: It exhibits minimal absorbance in the UV and visible light spectrum, preventing interference with spectrophotometric assays.

Experimental Protocols

High-Efficiency Calcium Phosphate-Mediated Transfection of Mammalian Cells using BES-Buffered Saline (BBS)

This protocol is adapted for high-efficiency transfection of a wide range of mammalian cells.

Materials:

-

2x BES-Buffered Saline (BBS):

-

50 mM BES

-

280 mM NaCl

-

1.5 mM Na₂HPO₄

-

Adjust pH to 6.95 with NaOH.

-

Sterile filter and store at 4°C.

-

-

2.5 M CaCl₂ solution, sterile.

-

Plasmid DNA of high purity (1-2 µg/µL).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Mammalian cells to be transfected.

Protocol:

-

Cell Plating: The day before transfection, plate cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Preparation of DNA-Calcium Chloride Solution:

-

In a sterile microcentrifuge tube, mix 10-20 µg of plasmid DNA with sterile, deionized water to a final volume of 90 µL.

-

Add 10 µL of 2.5 M CaCl₂ to the DNA solution and mix gently.

-

-

Formation of Calcium Phosphate-DNA Precipitate:

-

Add 100 µL of the DNA-CaCl₂ solution dropwise to 100 µL of 2x BBS in a separate sterile tube while gently vortexing or bubbling air through the BBS solution.

-

Incubate the mixture at room temperature for 15-20 minutes to allow the fine precipitate to form.

-

-

Transfection:

-

Add the 200 µL of the calcium phosphate-DNA precipitate suspension dropwise and evenly to the cells in one well of the 6-well plate.

-

Gently swirl the plate to distribute the precipitate.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

-

Post-Transfection Care:

-

After the incubation period, remove the medium containing the precipitate and gently wash the cells twice with sterile PBS.

-

Add fresh, pre-warmed complete culture medium.

-

-

Analysis:

-

Incubate the cells for 24-72 hours before analyzing for transient gene expression. For stable transfection, begin selection with the appropriate antibiotic 48 hours post-transfection.

-

Suggested Protocol for Alkaline Phosphatase Assay using BES Buffer

This is an adapted protocol for a colorimetric alkaline phosphatase (ALP) assay, substituting a BES buffer system.

Materials:

-

BES Assay Buffer:

-

100 mM BES

-

1 mM MgCl₂

-

Adjust pH to 7.5 with NaOH.

-

-

p-Nitrophenyl Phosphate (pNPP) substrate solution (10 mM).

-

Alkaline Phosphatase (enzyme sample).

-

Stop Solution (3 M NaOH).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Protocol:

-

Reaction Setup:

-

In a 96-well plate, add 50 µL of BES Assay Buffer to each well.

-

Add 20 µL of the enzyme sample (e.g., cell lysate, purified enzyme) to the appropriate wells. Include a blank with 20 µL of sample buffer without the enzyme.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of 10 mM pNPP substrate solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 15-30 minutes, or until a faint yellow color develops in the sample wells.

-

-

Termination of Reaction:

-

Stop the reaction by adding 50 µL of 3 M NaOH to each well.

-

-

Measurement:

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the samples. The ALP activity is proportional to the rate of p-nitrophenol production.

-

Visualizations

Experimental Workflow: Affinity Chromatography Protein Purification

Caption: A typical workflow for affinity purification of a His-tagged protein using a BES buffer system.

Signaling Pathway: The Ras-Raf-MEK-ERK Cascade

Caption: The Ras-Raf-MEK-ERK signaling pathway, often studied in vitro using Good's buffers like BES.

Conclusion

This compound is a versatile and reliable Good's buffer that is highly suitable for a wide range of applications in research, and drug development. Its favorable physicochemical properties, particularly its pKa in the physiological range and low potential for biological interaction, make it an excellent choice for maintaining stable pH conditions in sensitive experimental systems. The provided protocols and diagrams serve as a practical guide for the effective implementation of BES in laboratory workflows. Researchers can confidently employ BES to ensure the accuracy and reproducibility of their results in cell-based assays, enzyme kinetics, and protein studies.

References

- 1. A three step approach for the purification of alkaline phosphatase from non-pasteurized milk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of BES sodium salt in water and other solvents.

Introduction

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, commonly known as BES sodium salt, is a zwitterionic buffer widely utilized in biochemical and biological research. As one of the "Good's buffers," it is valued for its pKa of 7.1 at 25°C, making it an effective buffer in the physiological pH range of 6.4 to 7.8.[1][2] Its chemical structure, featuring hydroxyl groups and a sulfonate moiety, contributes to its utility in various applications, including cell culture and diagnostic assay manufacturing.[1][3] A comprehensive understanding of its solubility in water and other common laboratory solvents is crucial for its effective use in experimental design and drug development.

Data Presentation: Solubility of this compound

Table 1: Solubility of this compound in Water

| Concentration (mg/mL) | Description | Source |

| 333.3 | Clear, colorless solution | Sigma-Aldrich[4] |

| 24 | - | Hopax Fine Chemicals[5] |

Note: The discrepancy in reported aqueous solubility may be due to differences in the grade of the material or the methodology used for determination.

Table 2: Solubility of this compound in Other Solvents

| Solvent | Quantitative Solubility | Expected Solubility | Rationale |

| Ethanol | Data not available | Sparingly soluble | Good's buffers are designed to have minimal solubility in organic solvents to avoid interference with biological systems.[4] The polar nature of the sulfonate group and the hydroxyl groups, combined with the ionic sodium salt, limits solubility in less polar organic solvents like ethanol.[6] |

| Methanol | Data not available | Sparingly soluble | Similar to ethanol, the polarity of methanol is lower than water, which is expected to limit the dissolution of the ionic and highly polar this compound.[6] |

| Dimethyl Sulfoxide (DMSO) | Data not available | Sparingly soluble | While DMSO is a polar aprotic solvent capable of dissolving some salts, zwitterionic buffers like BES are specifically designed for high aqueous solubility and are not expected to be highly soluble in DMSO.[7] |

| Dimethylformamide (DMF) | Data not available | Sparingly soluble | Similar to DMSO, DMF is a polar aprotic solvent, and the solubility of highly polar, zwitterionic compounds like this compound is expected to be low. |

Factors Affecting Solubility

Temperature: The solubility of most salts in water increases with temperature, as the dissolution process is often endothermic, requiring energy to break the crystal lattice structure.[5][8] However, the specific temperature-solubility profile for this compound is not well-documented. It is also important to note that the pKa of many biological buffers, including BES, can be temperature-dependent, which may indirectly influence solubility by altering the ionic equilibrium.[2][9]

pH: The solubility of this compound can be influenced by the pH of the solution. In highly acidic conditions, the sulfonate group could become protonated, potentially altering the compound's solubility characteristics. Within its useful buffering range (pH 6.4-7.8), it remains highly soluble.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10]

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Sealed flasks or vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Validated analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the flask in an orbital shaker or on a stirrer at a constant, controlled temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter the supernatant through a syringe filter compatible with the solvent. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute the sample as necessary to fall within the linear range of your chosen analytical method. Quantify the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and any dilution factors used. It is recommended to perform the experiment in triplicate to ensure reproducibility.

Mandatory Visualization: Experimental Workflows

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. quora.com [quora.com]

- 3. Calcium Phosphate Transfection Kit Protocol [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. seniorchem.com [seniorchem.com]

- 7. zenodo.org [zenodo.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt (BES Sodium Salt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, commonly known as BES sodium salt, is a zwitterionic biological buffer widely utilized in life science research and pharmaceutical development. Its desirable physicochemical properties, including a pKa near physiological pH, high water solubility, and minimal interaction with biological macromolecules, make it an invaluable tool for maintaining stable pH conditions in a variety of applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on its role in cell culture, enzyme assays, and pharmaceutical formulations. Detailed experimental protocols and representative analytical data are presented to assist researchers in the effective utilization of this versatile buffering agent.

Chemical Structure and Physicochemical Properties

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt is a sulfonate-containing amine derivative. The presence of two hydroxyethyl groups enhances its aqueous solubility and the tertiary amine provides the buffering capacity in the physiological range.

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | sodium 2-[bis(2-hydroxyethyl)amino]ethanesulfonate | [1] |

| Synonyms | This compound, Sodium 2-[Bis(2-Hydroxyethyl)Amino]Ethanesulfonate | [1] |

| CAS Number | 66992-27-6 | [1] |

| Molecular Formula | C₆H₁₄NNaO₅S | [1] |

| Molecular Weight | 235.24 g/mol | [1] |

| pKa (at 20°C) | 7.15 | |

| Appearance | White crystalline powder | [2] |

| Solubility | Highly soluble in water | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key application of this compound.

Synthesis and Purification

A common method for the synthesis of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid involves the reaction of diethanolamine with sodium 2-chloroethanesulfonate. The subsequent conversion to the sodium salt is straightforward.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.5 mol of diethanolamine in 200 mL of ethanol.

-

Addition of Reactant: Slowly add 0.5 mol of sodium 2-chloroethanesulfonate to the stirred solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product, N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, will precipitate out of the solution.

-

Purification by Recrystallization:

-

Filter the crude product and wash with cold ethanol.

-

Dissolve the crude product in a minimal amount of hot deionized water.

-

Slowly add ethanol to the hot aqueous solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum.[4][5]

-

Application: Calcium Phosphate-Mediated Cell Transfection

BES buffer is a critical component in high-efficiency calcium phosphate-mediated transfection protocols due to its ability to form a fine, stable DNA-calcium phosphate co-precipitate.

Experimental Protocol: High-Efficiency BES-Buffered Transfection

-

Cell Seeding: The day before transfection, seed adherent cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

-

Preparation of DNA-CaCl₂ Solution: For each well, mix 10-20 µg of high-purity plasmid DNA with sterile 2.5 M CaCl₂ to a final volume of 100 µL.

-

Preparation of 2X BES-Buffered Saline (BBS):

-

50 mM BES

-

280 mM NaCl

-

1.5 mM Na₂HPO₄

-

Adjust pH to exactly 6.95 with NaOH.

-

Filter-sterilize and store at 4°C.

-

-

Formation of Co-precipitate: Add the 100 µL of DNA-CaCl₂ solution dropwise to 100 µL of 2X BBS while gently vortexing or bubbling air through the solution. A fine precipitate should form.

-

Transfection: Add the 200 µL of the DNA-calcium phosphate suspension dropwise to the cell culture medium in each well. Gently swirl the plate to distribute the precipitate evenly.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 16-24 hours.

-

Post-Transfection: Remove the medium containing the precipitate and replace it with fresh, pre-warmed complete culture medium.

-

Assay: Analyze the cells for transient gene expression or begin selection for stable transfectants 24-72 hours post-transfection.

Analytical Data

This section provides representative analytical data for N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, which is crucial for quality control and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

¹H NMR (D₂O, 400 MHz): The proton NMR spectrum in D₂O would show characteristic signals for the different methylene groups. The chemical shifts are influenced by the neighboring functional groups (amine, hydroxyl, and sulfonate).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.85 | t | 4H | -N-CH₂-CH₂-OH |

| ~3.25 | t | 4H | -N-CH₂-CH₂-OH |

| ~3.40 | t | 2H | -N-CH₂-CH₂-SO₃⁻ |

| ~3.05 | t | 2H | -N-CH₂-CH₂-SO₃⁻ |

¹³C NMR (D₂O, 100 MHz): The carbon NMR spectrum provides further confirmation of the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~59.5 | -N-CH₂-C H₂-OH |

| ~56.0 | -N-C H₂-CH₂-OH |

| ~54.5 | -N-C H₂-CH₂-SO₃⁻ |

| ~51.0 | -N-CH₂-C H₂-SO₃⁻ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule.[6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2950-2850 | C-H stretch | Methylene (-CH₂) |

| ~1460 | C-H bend | Methylene (-CH₂) |

| ~1200 & ~1040 | S=O stretch | Sulfonate (-SO₃⁻) |

| ~1100 | C-N stretch | Tertiary Amine |

| ~1050 | C-O stretch | Hydroxyl (-OH) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of the corresponding free acid (BES) can be used to confirm the molecular weight.[7]

-

Calculated for C₆H₁₅NO₅S ([M+H]⁺): 214.0671 m/z

-

Observed: ~214.07 m/z

Fragmentation Pattern: The fragmentation of the protonated molecule would likely involve the loss of water from the hydroxyethyl groups and cleavage of the C-C and C-N bonds.

Applications in Drug Development

Beyond its use as a standard laboratory buffer, this compound has specific applications in the development of pharmaceutical products.

Biological Buffer in Assays

The primary role of BES in drug development is as a biological buffer in various assays, including enzyme kinetics, cell-based assays, and protein binding studies. Its pKa of 7.15 makes it an excellent choice for maintaining a stable pH in the physiological range of 6.5 to 7.8.[3]

Stabilizing Agent in Formulations

The chemical structure of this compound contributes to its utility as a stabilizing excipient in pharmaceutical formulations, particularly for protein-based drugs.[3] The hydroxyl groups can participate in hydrogen bonding, potentially replacing water molecules around the protein and preventing aggregation. Its buffering capacity also helps to maintain the optimal pH for protein stability, preventing denaturation due to pH fluctuations.[8][9]

Conclusion

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt is a highly versatile and reliable tool for researchers and drug development professionals. Its well-defined chemical and physical properties, coupled with its proven performance in a range of biological and pharmaceutical applications, make it an essential component in the modern laboratory. This guide has provided a detailed overview of its structure, synthesis, and key applications, along with practical experimental protocols and analytical data to support its effective use. As the demand for robust and reproducible experimental conditions in life science and pharmaceutical research continues to grow, the importance of high-quality buffering agents like this compound will undoubtedly increase.

References

- 1. Sodium 2-(bis(2-hydroxyethyl)amino)ethane-1-sulfonate | C6H14NNaO5S | CID 23671640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-bis(Hydroxyethyl)-2-aminoethanesulfonic acid sodium sa… [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US4444694A - Preparation of 2-aminoalkanesulfonic acid - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Bis(2-hydroxyethyl)amino)ethanesulphonic acid | C6H15NO5S | CID 73243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

A Comprehensive Technical Guide to BES Free Acid and BES Sodium Salt for Researchers and Drug Development Professionals

In the realm of biological research and pharmaceutical development, maintaining precise and stable pH conditions is paramount for experimental success and product stability. Among the array of "Good's" buffers, N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) is a valuable zwitterionic buffer. It is commercially available in two primary forms: BES free acid and BES sodium salt. While chemically related, their distinct properties offer different advantages in various applications. This technical guide provides an in-depth comparison of BES free acid and this compound, offering researchers the critical information needed to select the appropriate form for their specific needs.

Core Physicochemical Properties

The fundamental differences between BES free acid and its sodium salt stem from their chemical structures. BES free acid exists in a zwitterionic form, possessing both a positive and a negative charge on the same molecule, while the sodium salt has a sodium ion counteracting the negative charge of the sulfonate group. These structural distinctions lead to variations in their molecular weight, solubility, and the pH of their aqueous solutions.

| Property | BES Free Acid | This compound |

| Synonyms | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, N,N-Bis(2-hydroxyethyl)taurine | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt |

| CAS Number | 10191-18-1[1][2][3][4] | 66992-27-6 |

| Molecular Formula | C₆H₁₅NO₅S[1][2][3] | C₆H₁₄NNaO₅S[5] |

| Molecular Weight | 213.25 g/mol [1][2][3][6][7][8] | 235.23 g/mol [5][9][10][11][12] |

| pKa (25 °C) | 7.09 - 7.15[8][13][14][15] | 7.1 (for the free acid)[5][13] |

| Useful pH Range | 6.4 - 7.8[3][13][15][16] | 6.4 - 7.8[5] |

| pH of a 10% aqueous solution | 3.5 - 5.0[16] | Not specified, but expected to be near neutral or slightly alkaline |

| Solubility in water | Soluble[14]. A 10% solution is clear and colorless[16]. | Readily soluble. A 333.3 mg/mL solution is clear and colorless[5]. |

Key Differences in Application and Handling

The choice between BES free acid and this compound often depends on the desired starting pH of the buffer solution and the presence of other ions in the experimental system.

1. Buffer Preparation:

-

BES Free Acid: Preparing a buffer with BES free acid requires the addition of a strong base, typically sodium hydroxide (NaOH), to titrate the solution to the desired pH. This method offers the flexibility to prepare a buffer with a specific pH within its buffering range. However, it necessitates careful pH monitoring and adjustment.

-

This compound: The sodium salt of BES is more convenient for preparing a buffer when the desired pH is close to the pKa and the presence of sodium ions is acceptable. Dissolving the sodium salt in water will result in a solution with a pH near the pKa. Minor pH adjustments can then be made with a strong acid (e.g., HCl) or base.

2. Solubility:

As a general principle, the salt form of a weak acid is more soluble in water than the free acid form[16]. Therefore, this compound is expected to have a higher solubility than BES free acid, which can be advantageous when preparing highly concentrated stock solutions.

3. Ionic Strength and Counter-ion Effects:

When preparing a BES buffer from the free acid and titrating with NaOH, the final solution will contain Na+ cations. Using the this compound directly also introduces Na+ ions. In most biological systems, the presence of sodium ions is well-tolerated. However, in specific applications where the type and concentration of counter-ions are critical, this should be a consideration. For instance, studies have shown that different cations like Na+ and K+ can have varying effects on the structure and stability of biological macromolecules like nucleosomes[17]. The choice of counter-ion can also influence the activity of certain antimicrobial peptides[18]. Therefore, for highly sensitive assays, the potential impact of the sodium counter-ion should be evaluated.

Experimental Protocols

Preparation of a 0.5 M BES Buffer Stock Solution (pH 7.4)

This section provides two detailed protocols for preparing a 0.5 M BES buffer solution, one starting with the free acid and the other with the sodium salt.

Method 1: Using BES Free Acid

-

Weighing: Weigh out 106.63 g of BES free acid (MW: 213.25 g/mol ).

-

Dissolving: Add the BES free acid to approximately 800 mL of deionized water in a beaker with a magnetic stir bar. Stir until the powder is fully dissolved. The solution will be acidic.

-

pH Adjustment: While continuously monitoring the pH with a calibrated pH meter, slowly add a 10 M sodium hydroxide (NaOH) solution dropwise until the pH of the buffer solution reaches 7.4.

-

Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

-

Sterilization: Sterilize the buffer solution by filtering it through a 0.22 µm filter. Store at 4°C.

Method 2: Using this compound

-

Weighing: Weigh out 117.62 g of this compound (MW: 235.23 g/mol ).

-

Dissolving: Add the this compound to approximately 800 mL of deionized water in a beaker with a magnetic stir bar. Stir until the powder is fully dissolved.

-

pH Check and Adjustment: Measure the pH of the solution with a calibrated pH meter. The pH should be close to the pKa (around 7.1). If necessary, adjust the pH to 7.4 by adding a small amount of 1 M NaOH or 1 M HCl.

-

Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

-

Sterilization: Sterilize the buffer solution by filtering it through a 0.22 µm filter. Store at 4°C.

Visualization of Key Concepts

Buffering Mechanism of BES

The following diagram illustrates the equilibrium between the protonated (acidic) and deprotonated (basic) forms of BES, which is the basis of its buffering capacity.

Experimental Workflow: Calcium Phosphate-Mediated Transfection

BES buffer is frequently used in the high-efficiency calcium phosphate-mediated transfection of mammalian cells[9][10][19]. The slow formation of a calcium phosphate-DNA precipitate in the BES-buffered solution is crucial for efficient transfection.

Logical Relationship: Free Acid vs. Sodium Salt

The relationship between BES free acid and this compound is a simple acid-base reaction. This diagram illustrates how one can be converted to the other.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. BES, Free acid BES201 - Buffer solutions - Product Details [shop.eproscience.com]

- 3. goldbio.com [goldbio.com]

- 4. nbsbio.co.uk [nbsbio.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. BES-Buffered Saline (2X) (0.05 M, pH 6.95) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. Calcium phosphate–mediated transfection of eukaryotic cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Khan Academy [khanacademy.org]

- 9. Calcium phosphate transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium phosphate transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. China Preparation and precautions of this compound buffer solution 66992-27-6 [chinachemnet.com]

- 12. Preparation and usage of this compound buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. Uses of BES Free Acid Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. goldbio.com [goldbio.com]

- 15. ulab360.com [ulab360.com]

- 16. quora.com [quora.com]

- 17. Na+ and K+ Ions Differently Affect Nucleosome Structure, Stability, and Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to the Zwitterionic Nature of BES Buffer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), a biological buffer widely utilized in biochemical and molecular biology research. We will delve into its core zwitterionic properties, present relevant quantitative data, and provide detailed experimental protocols for its application.

Introduction to BES Buffer: A "Good's Buffer"

BES is a synthetic, organic buffer that belongs to the class of "Good's buffers," first described by Dr. Norman E. Good and his colleagues in 1966.[1][2] These buffers were developed to address the limitations of traditional buffering agents in biological research, such as toxicity and interference with biochemical reactions.[1][2] A key characteristic of many Good's buffers, including BES, is their zwitterionic nature.[2][3] A zwitterion is a molecule that contains both a positive and a negative charge, rendering it electrically neutral overall at a specific pH.[4] This property is central to the utility of BES in a variety of sensitive biological applications.[3][4]

The zwitterionic character of BES contributes to several desirable properties for a biological buffer, including high water solubility, low permeability across biological membranes, and minimal interaction with metal ions and biological macromolecules.[3][5][6] BES has a useful buffering range of pH 6.4 to 7.8, making it particularly suitable for applications requiring a stable pH environment close to physiological conditions.[7][8][9][10][11][12]

The Chemical Basis of the Zwitterionic Nature of BES

The chemical structure of BES, N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, contains both a tertiary amine group and a sulfonic acid group.[11] The sulfonic acid group is strongly acidic with a low pKa, meaning it is deprotonated and negatively charged over a wide pH range.[13] Conversely, the tertiary amine group is basic and can be protonated to carry a positive charge.

At its isoelectric point, and within its useful buffering range, the sulfonic acid group is negatively charged (-SO₃⁻), and the tertiary amine group is protonated and positively charged (-N⁺H-), resulting in the zwitterionic form of the molecule. This dual charge within the same molecule is the essence of its zwitterionic nature.

Caption: Chemical equilibrium of BES buffer.

Quantitative Data for BES Buffer

The following tables summarize the key physicochemical properties of BES buffer.

Table 1: General Properties of BES Buffer

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅NO₅S | [7][14][12] |

| Molecular Weight | 213.25 g/mol | [7][14][12] |

| Appearance | White crystalline powder | [15] |

| Useful pH Range | 6.4 - 7.8 | [5][7][8][10][11][12] |

| Solubility in Water | 3.2 M at 0°C | [7][8] |

Table 2: pKa Values of BES Buffer at Different Temperatures

| Temperature | pKa | Reference(s) |

| 20°C | 7.15 - 7.17 | [5][9][10][11][16] |

| 25°C | 7.09 - 7.1 | [1][5][8][12][17] |

| 37°C | 6.90 | [5] |

Table 3: Metal Ion Interactions with BES Buffer

| Metal Ion | Interaction | Reference(s) |

| Cu²⁺ | Forms a complex | [7][18] |

| Co²⁺ | Forms a complex | [7][18] |

| Ca²⁺, Mg²⁺, Mn²⁺ | Negligible binding | [18] |

Implications of the Zwitterionic Nature in Research

The zwitterionic structure of BES provides several advantages in a laboratory setting:

-

High Aqueous Solubility : The presence of permanent positive and negative charges enhances its solubility in water, a crucial feature for preparing buffer stock solutions at high concentrations.[3][5][6]

-

Low Membrane Permeability : The charged nature of the zwitterionic form prevents it from readily crossing biological membranes, minimizing its interference with intracellular processes.[1][3][5][6]

-

Minimal Salt and Concentration Effects : The pKa of Good's buffers like BES is minimally affected by the concentration of the buffer or the ionic composition of the medium.[1][5]

-

Reduced Interference : BES is designed to have low absorbance in the UV and visible light spectrums and to be chemically and enzymatically stable.[1][5]

Experimental Protocols

Protocol 1: Preparation of a 1M BES Buffer Stock Solution

This protocol details the preparation of a 1 M stock solution of BES buffer.

Materials:

-

BES (N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid) powder (MW: 213.25 g/mol )

-

Deionized water (dH₂O)

-

10 M NaOH or HCl for pH adjustment

-

Calibrated pH meter

-

Stir plate and stir bar

-

Graduated cylinder and beaker

-

0.22 µm sterile filter

Methodology:

-

Weigh out 213.25 g of BES powder for a 1 L solution.

-

Add the powder to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a stir plate and stir until the powder is completely dissolved.

-

Once dissolved, carefully monitor the pH using a calibrated pH meter.

-

Adjust the pH to the desired value (e.g., 7.0) by slowly adding 10 M NaOH. Use 10 M HCl if the pH overshoots.

-

Once the target pH is reached and stable, transfer the solution to a 1 L graduated cylinder.

-

Add dH₂O to bring the final volume to 1 L.

-

For applications requiring sterility, filter the solution through a 0.22 µm sterile filter.

-

Store the stock solution at room temperature.[7]

Protocol 2: Calcium Phosphate-Mediated Transfection of Eukaryotic Cells

BES buffer is a critical component in the preparation of BES-buffered saline (BBS) for the calcium phosphate transfection method, a common technique to introduce foreign DNA into eukaryotic cells.[7][9][17]

Materials:

-

2X BES-Buffered Saline (BBS):

-

50 mM BES (10.66 g/L)

-

280 mM NaCl (16.36 g/L)

-

1.5 mM Na₂HPO₄ (0.21 g/L)

-

-

Plasmid DNA (high purity)

-

2.5 M CaCl₂ solution

-

Sterile, deionized water

-

Eukaryotic cells in culture

Methodology:

-

Prepare 2X BBS: Dissolve the BES, NaCl, and Na₂HPO₄ in approximately 900 mL of dH₂O. Adjust the pH to precisely 6.95 with 1M NaOH. Bring the final volume to 1 L with dH₂O and sterile filter.[19]

-

Prepare DNA-CaCl₂ mixture: In a sterile tube, mix the desired amount of plasmid DNA with sterile water and add the appropriate volume of 2.5 M CaCl₂.

-

Form the precipitate: Add the DNA-CaCl₂ mixture dropwise to an equal volume of 2X BBS while gently vortexing or bubbling air through the solution. A fine, milky precipitate should form.

-

Incubate: Allow the precipitate to form for 15-30 minutes at room temperature.

-

Transfect cells: Add the DNA-calcium phosphate precipitate dropwise to the cultured cells.

-

Incubate with cells: Incubate the cells with the precipitate for 4-16 hours at 37°C in a CO₂ incubator.

-

Change medium: After incubation, remove the medium containing the precipitate and replace it with fresh culture medium.

-

Assay for gene expression: Allow the cells to grow for 24-72 hours before assaying for the expression of the transfected gene.

Caption: Workflow for calcium phosphate-mediated transfection.

Conclusion

The zwitterionic nature of BES buffer is fundamental to its efficacy and widespread use in biological and biochemical research. Its ability to maintain a stable pH in the physiological range, coupled with its high solubility and minimal interaction with biological systems, makes it an invaluable tool for researchers. From basic buffer preparation to specialized applications like cell transfection, understanding the core chemical properties of BES allows for its effective and reliable implementation in the laboratory.

References

- 1. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 2. grokipedia.com [grokipedia.com]

- 3. What is Good's buffer?_Chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. interchim.fr [interchim.fr]

- 6. What are the common characteristics of Good's buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. goldbio.com [goldbio.com]

- 8. You are being redirected... [bio-world.com]

- 9. nbinno.com [nbinno.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BES | 10191-18-1 [chemicalbook.com]

- 12. BES buffer, 10191-18-1, High-Quality, B9879, Sigma-Adrich [sigmaaldrich.com]

- 13. d-nb.info [d-nb.info]

- 14. N,N-双(2-羟乙基)-2-氨基乙磺酸 ≥99.0% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 15. Uses of BES Free Acid Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 16. promega.com [promega.com]

- 17. You are being redirected... [bio-world.com]

- 18. Biological buffers pKa calculation [reachdevices.com]

- 19. BES-Buffered Saline (2X) (0.05 M, pH 6.95) Preparation and Recipe | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of BES Buffer

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) is a zwitterionic sulfonic acid buffer, one of the series of "Good's buffers," widely utilized in biological and biochemical research.[1] Its utility stems from a pKa of approximately 7.1 at 25°C, providing effective buffering capacity in the physiological pH range of 6.4 to 7.8.[2] While generally considered chemically stable, exposure to elevated temperatures during manufacturing, sterilization (e.g., autoclaving), or long-term storage can lead to degradation, impacting buffer performance and potentially introducing reactive impurities into sensitive assays or formulations. This guide provides a comprehensive overview of the known stability of BES, outlines detailed protocols for assessing its thermal degradation, and presents a logical framework for identifying potential degradation products.

Introduction to BES Buffer

BES is favored in many applications for its high water solubility, minimal interaction with biological membranes, and low absorbance in the UV-visible spectrum.[3] It is frequently used in cell culture media, protein purification, enzyme assays, and as a component in transfection reagents.[2] However, like all reagents, its chemical integrity is not absolute. The tertiary amine and dual hydroxyl groups in its structure present potential sites for chemical degradation, particularly under thermal stress. Understanding the stability profile of BES is critical for ensuring experimental reproducibility, maintaining the stability of biological products, and adhering to regulatory standards in drug development.

Physicochemical Properties and General Stability

BES is a white crystalline solid at room temperature with a melting point of 152-154 °C.[2] Solutions are typically stable when stored at 2-8°C for moderate periods, while frozen stock solutions can be kept for up to a year or more.[4] The primary factor influencing the pH of the buffer is temperature, with a reported change in pKa per degree Celsius (d(pKa)/dT) of -0.016, indicating that the pH will decrease as the temperature rises.[5]

While specific, publicly available kinetic data on the thermal degradation of BES is limited, the general principles of forced degradation studies suggest that elevated temperatures will accelerate hydrolytic and oxidative reactions.[6][7] Analogous sulfonic acid buffers, such as MOPS and PIPES, are known to be susceptible to degradation under high-temperature conditions.[3][6]

Assessing Thermal Stability: A Methodological Framework

To rigorously evaluate the thermal stability of a BES buffer solution, a forced degradation study is required. This involves intentionally stressing the buffer at elevated temperatures and analyzing the subsequent changes over time. The following section details a representative experimental protocol.

Experimental Protocol: Accelerated Thermal Stability Study

This protocol outlines a systematic approach to quantify the degradation of BES and identify its primary degradation products.

3.1.1 Materials and Equipment

-

BES, ≥99% purity

-

Deionized water (18.2 MΩ·cm)

-

Sodium hydroxide and/or Hydrochloric acid (for pH adjustment)

-

Calibrated pH meter

-

Forced-convection stability ovens or water baths

-

HPLC-UV/PDA system

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

-

Volumetric flasks and pipettes

-

Autosampler vials

3.1.2 Sample Preparation

-

Prepare a 0.5 M stock solution of BES buffer in deionized water.

-

Adjust the pH of the solution to 7.2 ± 0.1 using 1 M NaOH.

-

Filter the solution through a 0.22 µm filter to ensure sterility and remove particulates.

-

Dispense 5 mL aliquots of the final buffer solution into sealed, inert glass vials (e.g., Type I borosilicate glass) to prevent contamination and evaporation.

3.1.3 Stress Conditions

-

Establish a baseline (T=0) by immediately analyzing three vials of the prepared buffer.

-

Place sets of vials into stability ovens pre-equilibrated at the following temperatures:

-

40°C (Long-term stability simulation)

-

60°C (Intermediate accelerated degradation)

-

80°C (High-stress accelerated degradation)

-

-

At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw three vials from each temperature condition.

-

Allow the vials to cool to room temperature before analysis.

3.1.4 Analytical Methods

-

Visual Inspection: Document any changes in color or the formation of precipitates.

-

pH Measurement: Measure the pH of each sample to track any drift from the initial setpoint.

-

Stability-Indicating HPLC-UV/PDA Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector with Photodiode Array (PDA) to monitor at multiple wavelengths (e.g., 210 nm) and assess peak purity.

-

Analysis: Inject samples and quantify the peak area of the parent BES peak. The appearance of new peaks signifies degradation products.

-

-

LC-MS/MS for Degradant Identification:

-

Utilize the same chromatographic conditions as the HPLC method, coupled to a high-resolution mass spectrometer.

-

Analyze stressed samples to obtain accurate mass measurements (m/z) of the parent ion and any new peaks.

-

Perform tandem MS (MS/MS) on the degradant peaks to elicit fragmentation patterns, which are crucial for structural elucidation.

-

Expected Data and Interpretation

A comprehensive stability study will generate multifaceted data. The table below summarizes the expected analytical outputs and their interpretation.

| Parameter Monitored | Analytical Technique | Expected Observation with Degradation | Interpretation |

| Appearance | Visual Inspection | Development of yellow or brown color; formation of precipitate. | Indicates significant chemical change, potentially polymerization or formation of insoluble degradants. |

| pH | Potentiometry | A shift in pH, typically downwards, from the initial setpoint. | Loss of buffering capacity; formation of acidic or basic degradation products. |

| BES Concentration | HPLC-UV/PDA | Decrease in the peak area or height of the parent BES peak over time. | Direct quantitative measure of the degradation of the parent molecule. |

| Degradation Products | HPLC-UV/PDA | Appearance and growth of new peaks in the chromatogram, eluting at different retention times. | Indicates the formation of one or more degradation products. Peak area can provide a relative abundance. |

| Degradant Identity | LC-MS/MS | Detection of ions with specific mass-to-charge (m/z) ratios for new chromatographic peaks. | Provides the molecular weight of degradation products, which is the first step in structural identification. |

| Degradant Structure | LC-MS/MS (Tandem MS) | Generation of specific fragment ions from the parent degradant ion. | Fragmentation patterns help to piece together the chemical structure of the unknown degradation products. |

Visualizing Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships. The following sections provide Graphviz-generated diagrams for the experimental workflow and a plausible degradation pathway for BES.

Diagram: Experimental Workflow for BES Thermal Stability Assessment

The following flowchart illustrates the logical steps of the forced degradation study detailed in Section 3.1.

Diagram: Hypothetical Thermal Degradation Pathway of BES

While definitive studies are lacking, a plausible degradation pathway can be hypothesized based on the chemical structure of BES. Thermal stress, especially in the presence of oxygen, could lead to oxidation of the hydroxyethyl groups or cleavage at the nitrogen or sulfur centers.

Conclusion and Recommendations

BES is a robust and highly effective buffer for a wide range of applications in the life sciences. However, its stability is not infinite, and exposure to elevated temperatures can induce chemical degradation. For critical applications, such as in the manufacturing of biopharmaceuticals or long-term storage of reagents, it is imperative that researchers and developers conduct formal stability studies. By employing a systematic approach involving forced degradation, stability-indicating HPLC, and mass spectrometry, the degradation profile of BES can be thoroughly characterized. This ensures the reliability of experimental results and the safety and efficacy of the final product. It is recommended to store BES solutions at 2-8°C, protected from light, and to perform periodic quality control checks, such as pH measurement, on long-term stored buffers. For applications requiring sterilization, sterile filtration is preferable to autoclaving to minimize thermal degradation.

References

- 1. Bes/N, N-Bis (2-hydroxyethyl) -2-Aminoethanesulfonic Acid/N, N-Bis (2-hydroxyethyl) Taurine CAS 10191-18-1, CasNo.10191-18-1 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PIPES buffer stability: Effects of temperature and storage [m.yunbangpharm.com]

- 4. Rapid Online Buffer Exchange for Screening of Proteins, Protein Complexes, and Cell Lysates by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. researchgate.net [researchgate.net]

A Researcher's Guide to High-Purity BES Sodium Salt: From Sourcing to Application

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the quality of the reagents used. N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, commonly known as BES sodium salt, is a zwitterionic buffer crucial for maintaining stable pH conditions in a variety of biological research applications. This in-depth technical guide provides a comprehensive overview of sourcing high-purity this compound, its key quality attributes, and detailed protocols for its use in critical experimental workflows.

Selecting a High-Purity this compound Supplier

Choosing a reputable supplier is the first and most critical step in ensuring the quality and consistency of your research. High-purity this compound is offered by several well-established chemical suppliers. The following table summarizes the key specifications from prominent vendors to facilitate a comparative analysis. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate and detailed information.

| Supplier | Product Name | Purity (Assay) | CAS Number | Molecular Formula | Useful pH Range | Additional Information |

| Sigma-Aldrich (MilliporeSigma) | This compound | ≥99% (titration)[1][2][3] | 66992-27-6[1][2][3] | C₆H₁₄NNaO₅S[1][2][4] | 6.4 - 7.8[1][2] | Crystalline powder form, soluble in water (333.3 mg/mL)[1][2]. |

| Thermo Fisher Scientific (Acros Organics) | This compound, 99% | 98.5 to 101.5 % (Titration with HCl)[5][6] | 66992-27-6[4][5][7] | C₆H₁₄NNaO₅S[4][5][7] | Not explicitly stated | White to off-white powder or solid[5][6]. |

| Hopax Fine Chemicals | This compound | ≥ 99% (titration) | 66992-27-6 | C₆H₁₄NNaO₅S | 6.4 – 7.8[8] | Offers analytical tests for DNase, RNase, and protease activity upon request[8]. |

| Santa Cruz Biotechnology | This compound | Not specified | 66992-27-6[5] | C₆H₁₄NNaO₅S[5] | Not explicitly stated | For research use only[5]. |

| Discovery Fine Chemicals | This compound | 99.0% | 66992-27-6[9] | C₆H₁₄NNaO₅S[9] | 6.4 – 7.8[9] | Solid form, stored at room temperature[9]. |

Key Quality Parameters for Research-Grade this compound

When evaluating this compound for research applications, consider the following parameters, which are typically detailed on the Certificate of Analysis:

-

Purity (Assay): A purity of ≥99% is standard for most research applications. The method of purity determination (e.g., titration) should be noted.

-

Impurities: The levels of heavy metals (e.g., as Pb) should be minimal, typically ≤5 ppm. For molecular biology applications, the absence of DNase, RNase, and protease activity is critical.

-

Moisture Content: Low water content is desirable for accurate weighing and concentration calculations.

-

UV Absorbance: For spectrophotometric assays, low absorbance at relevant wavelengths (e.g., 260 nm and 280 nm) is important to minimize interference.

-

Solubility: The product should be freely soluble in water, forming a clear and colorless solution.

Experimental Protocols Utilizing this compound

The stable buffering capacity of this compound within the physiological pH range makes it a valuable reagent in numerous experimental procedures.

Calcium Phosphate-Mediated Transfection of Eukaryotic Cells

BES buffer is frequently used in a high-efficiency method for transfecting mammalian cells with plasmid DNA. The slow formation of a fine calcium phosphate-DNA precipitate in the BES-buffered solution enhances transfection efficiency.

Materials:

-

High-purity this compound

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

Sodium Chloride (NaCl)

-

Sodium Phosphate, dibasic (Na₂HPO₄)

-

Calcium Chloride (CaCl₂)

-

Sterile, deionized water

-

Plasmid DNA of high purity

-

Mammalian cells in culture

2x BES-Buffered Saline (BBS) Preparation (50 mM BES, 280 mM NaCl, 1.5 mM Na₂HPO₄, pH 6.95):

-

Dissolve the following in 800 mL of sterile, deionized water:

-

10.7 g BES

-

16.4 g NaCl

-

0.21 g Na₂HPO₄

-

-

Adjust the pH to exactly 6.95 with 1 M HCl.

-

Bring the final volume to 1 L with sterile, deionized water.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store in aliquots at -20°C.

Transfection Protocol:

-

Seed mammalian cells in a 10 cm culture dish and grow to 50-70% confluency.

-

In a sterile tube, mix 20-30 µg of high-purity plasmid DNA with 500 µL of 0.25 M CaCl₂.

-

Add 500 µL of 2x BBS to the DNA-CaCl₂ mixture.

-

Mix gently and incubate at room temperature for 10-20 minutes to allow the precipitate to form.

-

Add the calcium phosphate-DNA solution dropwise to the culture medium while gently swirling the plate.

-

Incubate the cells for 15-24 hours at 37°C in a 3-5% CO₂ incubator.

-

Remove the medium, wash the cells twice with 1x Phosphate-Buffered Saline (PBS), and add fresh, complete culture medium.

-

For transient expression, cells can be harvested 48-72 hours post-transfection. For stable transfection, allow cells to double twice before applying selection media.

Calcium Phosphate-Mediated Transfection Workflow

Enzyme Kinetics Assays

Maintaining a stable pH is paramount in enzyme kinetics studies, as enzyme activity is highly pH-dependent. BES, with its pKa of 7.1, is an excellent choice for assays involving enzymes with optimal activity around neutral pH.

General Protocol for a Spectrophotometric Enzyme Assay:

-

Buffer Preparation: Prepare a 50-100 mM BES buffer at the desired pH (typically between 6.5 and 7.5). Ensure the pH is adjusted at the temperature at which the assay will be performed.

-

Reagent Preparation: Dissolve the enzyme substrate and any necessary cofactors in the BES buffer.

-

Assay Setup: In a cuvette, combine the BES buffer, substrate solution, and any other required components.

-

Enzyme Addition: Initiate the reaction by adding a small, predetermined amount of the enzyme solution.

-

Data Acquisition: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance over time at a wavelength specific to the product or substrate.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Enzyme Kinetics Assay Workflow